molecular formula C27H27N3 B3981692 4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline

4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline

Cat. No. B3981692
M. Wt: 393.5 g/mol
InChI Key: OLTBKYGMSRBBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline, also known as DIM-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, a heterocyclic organic compound that is widely found in nature. DIM-5 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline is not fully understood, but it is believed to interact with certain proteins and enzymes in the body. This interaction can lead to changes in cellular signaling pathways and gene expression, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline in lab experiments is its excellent fluorescence properties. This makes it a useful tool for visualizing cells and tissues. Additionally, this compound has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for studying cellular function.
One of the main limitations of using this compound in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline. One area of interest is its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into the exact mechanism of action of this compound, which could lead to a better understanding of its biochemical and physiological effects. Finally, there is interest in developing new derivatives of this compound with improved properties, such as increased fluorescence intensity or greater selectivity for certain proteins or enzymes.

Scientific Research Applications

4-(di-1H-indol-3-ylmethyl)-N,N-diethylaniline has been studied extensively for its potential use in scientific research. One of the main areas of interest is its potential as a fluorescent probe for imaging biological systems. This compound has been shown to have excellent fluorescence properties, making it a useful tool for visualizing cells and tissues.

properties

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3/c1-3-30(4-2)20-15-13-19(14-16-20)27(23-17-28-25-11-7-5-9-21(23)25)24-18-29-26-12-8-6-10-22(24)26/h5-18,27-29H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTBKYGMSRBBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.